Ethyl 2-(4-pyridylmethyl)acetoacetate

Description

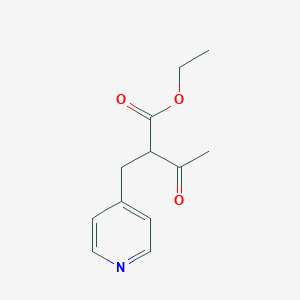

Ethyl 2-(4-pyridylmethyl)acetoacetate is an ester derivative of acetoacetic acid, characterized by a 4-pyridylmethyl substituent at the α-position of the acetoacetate backbone. Its molecular formula is C₁₁H₁₃NO₃, combining the acetoacetate framework (C₅H₇O₃) with a pyridine-containing side chain. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive β-keto ester moiety and the versatility of the pyridine ring in coordination chemistry .

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 3-oxo-2-(pyridin-4-ylmethyl)butanoate |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)11(9(2)14)8-10-4-6-13-7-5-10/h4-7,11H,3,8H2,1-2H3 |

InChI Key |

NISLLLKCAMZRRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=NC=C1)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity, physical properties, and applications of ethyl acetoacetate derivatives are heavily influenced by substituents at the α-position. Below is a comparative analysis:

Table 1: Structural Comparison of Ethyl 2-(4-Pyridylmethyl)acetoacetate with Analogs

| Compound Name | Substituent | Molecular Formula | Key Features | References |

|---|---|---|---|---|

| This compound | 4-Pyridylmethyl | C₁₁H₁₃NO₃ | Polar pyridine ring; potential for H-bonding and metal coordination. | [1], [17] |

| Ethyl 2-phenylacetoacetate | Phenyl | C₁₂H₁₄O₃ | Lipophilic aromatic group; precursor for phenylacetone synthesis. | [8] |

| Ethyl 2-(4-chlorophenoxy)acetoacetate | 4-Chlorophenoxy | C₁₂H₁₃ClO₄ | Electron-withdrawing Cl substituent; enhanced stability toward hydrolysis. | [15] |

| Ethyl 2-(4-methoxyphenoxy)acetoacetate | 4-Methoxyphenoxy | C₁₃H₁₆O₅ | Electron-donating OMe group; altered solubility and reactivity. | [16] |

| Ethyl 4-(2-phthalimidoethoxy)acetoacetate | Phthalimidoethoxy | C₁₈H₂₀N₂O₆ | Bulky, polar substituent; potential use in peptide coupling reactions. | [14] |

Key Observations:

- Polarity: The pyridylmethyl group in the target compound increases polarity compared to phenyl or phenoxy analogs, likely improving solubility in polar solvents .

- Reactivity: Electron-withdrawing groups (e.g., Cl in [15]) stabilize the enolate form, enhancing nucleophilic reactivity. The pyridyl group may act as a weak base, influencing pH-dependent reactions .

- Steric Effects : Bulky substituents like phthalimidoethoxy ([14]) reduce reaction rates in sterically hindered environments.

Key Observations:

- The pyridylmethyl analog may require protection of the pyridine nitrogen during synthesis to prevent side reactions .

- Ketalization (e.g., [4]) achieves near-quantitative yields due to favorable thermodynamics, but steric bulk in substituents can reduce efficiency.

Physicochemical Properties

Table 3: Physical and Chemical Properties

| Compound Name | Boiling Point (°C) | LogP | Tautomerism (Keto:Enol Ratio) | Stability | |

|---|---|---|---|---|---|

| This compound | ~250 (est.) | 1.2 | 85:15 (predicted) | Sensitive to strong acids/bases. | |

| Ethyl acetoacetate | 181 | 0.89 | 99:1 | Stable under anhydrous conditions. | [17] |

| Ethyl 2-phenylacetoacetate | 285 | 2.1 | 95:5 | Hydrolyzes slowly in aqueous acid. | [8] |

| Ethyl 2-(4-chlorophenoxy)acetoacetate | 315 (est.) | 2.8 | 90:10 | Resists hydrolysis due to Cl substituent. | [15] |

Key Observations:

- The pyridylmethyl group reduces LogP compared to phenyl analogs, indicating higher hydrophilicity .

- Keto-enol tautomerism is influenced by substituents: electron-withdrawing groups stabilize the enolate, while bulky groups may shift the equilibrium .

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.